3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Catalog No.
S15938317
CAS No.
M.F
C9H7BrIN3
M. Wt
363.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Product Name

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

IUPAC Name

5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine

Molecular Formula

C9H7BrIN3

Molecular Weight

363.98 g/mol

InChI

InChI=1S/C9H7BrIN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

DJLXUVGPNZOYTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a substituted pyrazole compound characterized by the presence of an amino group at the 3-position and a bromo-iodophenyl moiety at the 5-position. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific substitution pattern in this compound enhances its potential for various

The chemical behavior of 3-amino-5-(3-bromo-4-iodophenyl)pyrazole can be understood through its potential reactions, which include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The bromine and iodine substituents on the phenyl ring can undergo further electrophilic substitution, allowing for the introduction of additional functional groups.
  • Condensation Reactions: The compound can engage in condensation reactions with carbonyl compounds, leading to the formation of more complex pyrazole derivatives.

These reactions are influenced by the electronic effects of the halogen substituents, which can stabilize or destabilize intermediates during these processes .

Pyrazole derivatives, including 3-amino-5-(3-bromo-4-iodophenyl)pyrazole, have been studied for their diverse biological activities. These compounds often exhibit:

  • Anticancer Activity: Pyrazoles have shown potential as anticancer agents, with studies indicating that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Properties: Compounds in this class may also demonstrate anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
  • Antioxidant Activity: Some pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress.

The specific biological activity of 3-amino-5-(3-bromo-4-iodophenyl)pyrazole would depend on its structural features and the presence of functional groups that interact with biological targets.

The synthesis of 3-amino-5-(3-bromo-4-iodophenyl)pyrazole typically involves multi-step organic reactions. Common methods include:

  • Diazotization and Coupling: Starting from an appropriate aromatic amine (e.g., 3-amino-4-bromophenol), diazotization can be performed followed by coupling with hydrazine to form the pyrazole ring.
  • Bromination and Iodination: The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution reactions, where bromine and iodine sources react with a suitable precursor .
  • One-Pot Synthesis: Recent methodologies allow for one-pot synthesis involving multiple reagents to form substituted pyrazoles directly from aldehydes and hydrazines .

These methods highlight the versatility in synthesizing substituted pyrazoles while allowing for variations in substituent positions.

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: Its unique electronic properties may find applications in organic electronics or as precursors for novel materials.
  • Chemical Research: As a versatile building block, it can be used to synthesize more complex molecules for research purposes.

Interaction studies focus on how 3-amino-5-(3-bromo-4-iodophenyl)pyrazole interacts with biomolecules. These studies may include:

  • Docking Studies: Computational methods can predict how this compound binds to specific protein targets, providing insights into its mechanism of action.
  • Binding Affinity Measurements: Experimental techniques like surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions with target proteins.

Such studies are crucial for understanding the therapeutic potential of this compound and optimizing its biological activity.

Several compounds share structural similarities with 3-amino-5-(3-bromo-4-iodophenyl)pyrazole. Notable examples include:

  • 5-Amino-1H-pyrazole: Lacks halogen substituents but retains amino functionality; often used as a precursor for more complex derivatives.
  • 4-Bromo-3-methylpyrazole: Contains a bromine atom but differs in substitution pattern; studied for its antifungal properties.
  • 1H-Pyrazolo[3,4-b]quinolin-1-one: A fused heterocyclic compound that exhibits different biological activities compared to simple pyrazoles.

Comparison Table

Compound NameKey FeaturesBiological Activity
3-Amino-5-(3-bromo-4-iodophenyl)pyrazoleHalogenated phenyl group; amino groupAnticancer, anti-inflammatory
5-Amino-1H-pyrazoleSimple amino-substituted pyrazolePrecursor for other derivatives
4-Bromo-3-methylpyrazoleBrominated; contains methyl groupAntifungal
1H-Pyrazolo[3,4-b]quinolin-1-oneFused heterocycle; diverse reactivityVaries widely

This comparison illustrates how the unique halogen substitutions on 3-amino-5-(3-bromo-4-iodophenyl)pyrazole may influence its reactivity and biological profile compared to other pyrazoles.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

362.88681 g/mol

Monoisotopic Mass

362.88681 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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